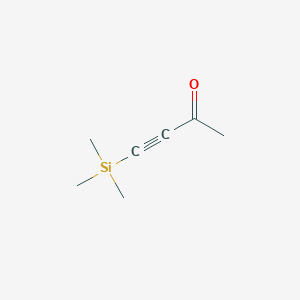

4-(Trimethylsilyl)-3-butyn-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-trimethylsilylbut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OSi/c1-7(8)5-6-9(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEZDDPEJMKMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370434 | |

| Record name | 4-(Trimethylsilyl)-3-butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-98-3 | |

| Record name | 4-(Trimethylsilyl)-3-butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trimethylsilyl)but-3-yn-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trimethylsilyl)-3-butyn-2-one CAS number and properties

An In-Depth Technical Guide to 4-(Trimethylsilyl)-3-butyn-2-one: Synthesis, Properties, and Applications

Introduction: A Versatile Synthon in Modern Chemistry

This compound, identified by its CAS Number 5930-98-3, is a bifunctional organosilicon compound that has emerged as a cornerstone in synthetic organic chemistry.[1][2] Its structure, which uniquely combines a ketone and a silyl-protected alkyne, offers a rich platform for molecular elaboration. The trimethylsilyl (TMS) group not only enhances stability but also provides a synthetic handle for regioselective reactions, while the acetyl group and the carbon-carbon triple bond serve as key sites for a variety of chemical transformations.[2]

This guide provides a comprehensive overview of this compound, tailored for researchers and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, synthesis, and key reactive pathways. A particular focus will be placed on its pivotal role in the asymmetric synthesis of chiral building blocks, a critical application in the pharmaceutical industry.[3][4]

Compound Identification and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction monitoring, and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 5930-98-3 | [1] |

| Molecular Formula | C₇H₁₂OSi | [1] |

| Molecular Weight | 140.26 g/mol | [1] |

| IUPAC Name | 4-(trimethylsilyl)but-3-yn-2-one | [1] |

| Synonyms | TMSB, 4-trimethylsilyl-3-butyn-2-one, TMS-butyne | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 156-158 °C (lit.) | [1][2] |

| Density | 0.854 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.442 (lit.) | |

| Flash Point | 28 °C (82.4 °F) - closed cup |

Expected Spectroscopic Profile

While full spectral data in open literature is sparse, the structure of this compound allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[5][6]

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to be simple and highly informative.

-

δ ≈ 2.3 ppm (s, 3H): A sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃CO-). Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.

-

δ ≈ 0.2 ppm (s, 9H): A strong, sharp singlet attributed to the nine equivalent protons of the trimethylsilyl group (-Si(CH₃)₃). This characteristic upfield shift is a hallmark of TMS protons.[7]

-

-

¹³C NMR (CDCl₃): The carbon spectrum provides clear evidence of the functional groups.

-

δ ≈ 184 ppm: The carbonyl carbon (C=O) of the ketone is expected to resonate significantly downfield.[5][8]

-

δ ≈ 104 ppm and 95 ppm: Two distinct signals in the alkyne region for the two sp-hybridized carbons (-C≡C-).[5][9]

-

δ ≈ 33 ppm: The methyl carbon of the acetyl group.[5]

-

δ ≈ -0.5 ppm: The methyl carbons of the TMS group, appearing characteristically upfield.[9][10]

-

-

Infrared (IR) Spectroscopy (film): The IR spectrum will prominently display the stretches of its key functional groups.

-

ν ≈ 2150 cm⁻¹: A sharp, strong absorption for the C≡C triple bond stretch. The silyl substitution influences this frequency.[5]

-

ν ≈ 1685 cm⁻¹: A strong absorption corresponding to the C=O stretch of the conjugated ketone.[5]

-

ν ≈ 1250 and 845 cm⁻¹: Strong, characteristic bands associated with the Si-C bonds of the TMS group.[6]

-

Synthesis and Manufacturing

This compound is typically synthesized in the laboratory via the oxidation of its corresponding secondary alcohol, (rac)-4-(trimethylsilyl)-3-butyn-2-ol. This precursor alcohol is readily prepared from the addition of the lithium salt of trimethylsilylacetylene to acetaldehyde.

Caption: Synthesis of this compound.

This two-step process is efficient and scalable. The choice of oxidant in the second step is crucial; mild conditions such as Pyridinium Chlorochromate (PCC) or Swern oxidation are preferred to avoid side reactions.[11]

Chemical Reactivity and Key Mechanisms

The utility of this compound stems from the distinct reactivity of its functional groups, enabling its use as a versatile building block.[1]

Caption: Major reaction pathways of this compound.

-

Asymmetric Bioreduction: This is arguably the most significant reaction of this ketone. It serves as a prochiral substrate for highly enantioselective bioreductions using whole-cell catalysts.[3] Microorganisms like Candida parapsilosis reduce the ketone to the corresponding (S)-alcohol with exceptional enantiomeric excess (>99% e.e.).[4] This product, (S)-4-(trimethylsilyl)-3-butyn-2-ol, is a high-value chiral intermediate for synthesizing 5-lipoxygenase inhibitors.[4][12]

-

[3+2] Cycloaddition Reactions: The electron-deficient alkyne in this compound makes it an excellent dipolarophile. It reacts efficiently with cycloimmonium ylides in [3+2] cycloaddition reactions to generate highly functionalized indolizine scaffolds, which are of interest for their potential cytostatic activity.[13][14]

-

Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to afford tertiary propargyl alcohols.[1] This provides a straightforward route to more complex molecular architectures.

Core Application: Protocol for Asymmetric Bioreduction

The synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol is a showcase of industrial biotechnology. The following protocol is a representative methodology based on published research.[3][15]

Objective: To synthesize (S)-4-(trimethylsilyl)-3-butyn-2-ol from this compound (TMSB) using immobilized Candida parapsilosis cells.

Rationale: Whole-cell catalysis is employed to leverage the cell's native enzymes and cofactor regeneration systems (NAD(P)H), which is more cost-effective than using isolated enzymes.[4] Immobilization of the cells (e.g., in calcium alginate beads) enhances their stability and allows for easy recovery and reuse.[3] An ionic liquid co-solvent system is often used to improve the solubility of the hydrophobic substrate and reduce its potential toxicity to the cells, thereby enhancing reaction efficiency.[3][4] 2-Propanol serves as a sacrificial co-substrate, which is oxidized to acetone to regenerate the NAD(P)H cofactor required for the ketone reduction.[3]

Materials:

-

This compound (TMSB)

-

Immobilized Candida parapsilosis cells (e.g., CCTCC M203011)[4]

-

Ionic Liquid (e.g., 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate)[3]

-

Triethanolamine (TEA)-HCl buffer (100 mM, pH 5.0)

-

2-Propanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Bioreactor Setup: In a 20 mL Erlenmeyer flask, prepare 4.0 mL of the reaction medium consisting of TEA-HCl buffer (100 mM, pH 5.0) containing 10% (v/v) of the selected ionic liquid.[3]

-

Expertise Note: The pH is maintained at 5.0 as a compromise. While the enzyme may be active at higher pH, the TMSB substrate is unstable and can be cleaved in aqueous buffers with a pH above 6.0.[12]

-

-

Addition of Biocatalyst and Co-substrate: Add 0.6 g of immobilized C. parapsilosis cells (0.15 g/mL) and 2-propanol to a final concentration of ~98 mM.[3]

-

Pre-incubation: Cap the flask and pre-incubate the mixture for 15 minutes at 30°C with shaking (e.g., 180 rpm) to equilibrate the system.[3]

-

Initiation of Reaction: Add TMSB substrate to a final concentration of 3.0 mmol/L to start the reaction.[3]

-

Reaction Monitoring: Maintain the reaction at 30°C with continuous shaking. Monitor the progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing by gas chromatography (GC) using a chiral column to determine substrate conversion and the enantiomeric excess (e.e.) of the product.

-

Workup and Isolation: Once the reaction reaches completion (typically >95% conversion), remove the immobilized cell beads by filtration.

-

Extraction: Extract the aqueous filtrate with an equal volume of ethyl acetate three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-4-(trimethylsilyl)-3-butyn-2-ol.

-

Purification: If necessary, purify the product by silica gel chromatography or distillation. The expected product should have an enantiomeric excess of >99.9%.[3]

Safety and Handling

This compound is a flammable and irritant compound. Adherence to standard laboratory safety protocols is mandatory.

| Hazard Class | GHS Codes | Precautionary Measures | Reference(s) |

| Flammability | H226 (Flammable liquid and vapor) | Keep away from heat, sparks, and open flames. Use non-sparking tools. Take measures to prevent static discharge. | |

| Health Hazards | H315 (Causes skin irritation) | Wear protective gloves and clothing. Wash skin thoroughly after handling. | |

| H319 (Causes serious eye irritation) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. | ||

| H335 (May cause respiratory irritation) | Use only outdoors or in a well-ventilated area. Avoid breathing vapors. | ||

| Handling | - | Handle in a fume hood. Keep container tightly closed. | |

| Storage | - | Store in a well-ventilated, cool place designated as a flammables area. |

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its value is particularly pronounced in the pharmaceutical industry, where its ability to be transformed into enantiopure chiral alcohols via highly selective bioreduction processes provides an efficient pathway to complex drug precursors.[4][16] A thorough understanding of its properties, reactivity, and handling is essential for any researcher looking to leverage this synthon for the precise construction of advanced molecular targets.

References

- 1. Buy this compound | 5930-98-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Asymmetric Reduction of this compound by Candida parapsilosis Cells in an Ionic Liquid-Containing System | PLOS One [journals.plos.org]

- 4. Using a water-immiscible ionic liquid to improve asymmetric reduction of this compound catalyzed by immobilized Candida parapsilosis CCTCC M203011 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2,3-trimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. C7H16 C-13 nmr spectrum of 2,2,3-trimethylbutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2,3-trimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.ucla.edu [chem.ucla.edu]

- 12. researchgate.net [researchgate.net]

- 13. 1,3-Dipolar cycloaddition of cycloimmonium salts and this compound to access new functionalized indolizines with potential cytostatic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Efficient Asymmetric Reduction of this compound by Candida parapsilosis Cells in an Ionic Liquid-Containing System | PLOS One [journals.plos.org]

- 16. 4-(三甲基硅基)-3-丁炔-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Trimethylsilyl)-3-butyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Silylated Ketone

4-(Trimethylsilyl)-3-butyn-2-one is a valuable bifunctional molecule in organic synthesis, featuring a ketone and a trimethylsilyl-protected alkyne. This unique combination of functional groups makes it a versatile building block for the construction of more complex molecular architectures. The trimethylsilyl group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at either the ketone or the alkyne terminus. Its applications span various fields, including pharmaceutical chemistry, where it serves as a key intermediate in the synthesis of complex organic molecules and chiral alcohols for drug development.[1] This guide provides an in-depth overview of the synthesis, characterization, and handling of this important reagent.

Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound can be approached through two primary strategies: the acylation of trimethylsilylacetylene or the oxidation of the corresponding secondary alcohol, 4-(trimethylsilyl)-3-butyn-2-ol.

Route 1: Direct Acylation of Trimethylsilylacetylene (Friedel-Crafts Acylation)

The most direct method for the synthesis of this compound is the Friedel-Crafts acylation of trimethylsilylacetylene. In this electrophilic substitution reaction, an acyl group is introduced into a substrate, in this case, the silylated alkyne. The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent, usually acetyl chloride or acetic anhydride.

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid. This acylium ion is then attacked by the nucleophilic alkyne, leading to the formation of the desired product after workup.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation (Adapted)

This protocol is adapted from established Friedel-Crafts acylation procedures.

Materials:

-

Trimethylsilylacetylene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Formation of Acylium Ion: A solution of acetyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the acylium ion complex.

-

Addition of Trimethylsilylacetylene: A solution of trimethylsilylacetylene in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. The mixture is stirred until all solids have dissolved. The layers are separated in a separatory funnel, and the aqueous layer is extracted with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.

Route 2: Oxidation of 4-(Trimethylsilyl)-3-butyn-2-ol

An alternative and often high-yielding route to this compound involves the oxidation of the corresponding secondary alcohol, 4-(trimethylsilyl)-3-butyn-2-ol. This precursor alcohol can be synthesized by the reaction of the lithium salt of trimethylsilylacetylene with acetaldehyde. A variety of oxidizing agents can be employed for the subsequent oxidation step, with manganese dioxide (MnO₂) being a common and effective choice.

Experimental Protocol: Synthesis via Oxidation of 4-(Trimethylsilyl)-3-butyn-2-ol (Adapted from a procedure for a similar compound) [2]

Part A: Synthesis of (rac)-4-(Trimethylsilyl)-3-butyn-2-ol

Materials:

-

Trimethylsilylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Acetaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Lithiation of Trimethylsilylacetylene: A flame-dried round-bottom flask under argon is charged with trimethylsilylacetylene and anhydrous THF. The solution is cooled to -78 °C, and n-butyllithium is added dropwise. The mixture is stirred at this temperature for 30 minutes.

-

Reaction with Acetaldehyde: Acetaldehyde is added in one portion to the reaction mixture. The solution is stirred at -78 °C for 2 hours.

-

Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude alcohol is purified by vacuum distillation.

Part B: Oxidation to this compound

Materials:

-

(rac)-4-(Trimethylsilyl)-3-butyn-2-ol

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Celite

Procedure:

-

Reaction Setup: A round-bottom flask is charged with the synthesized alcohol, dichloromethane, and activated manganese dioxide.

-

Oxidation: The suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC.

-

Filtration and Concentration: Upon completion, the reaction mixture is filtered through a pad of Celite, and the filter cake is washed with dichloromethane. The combined filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂OSi | [1][3] |

| Molecular Weight | 140.26 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 156 °C (lit.) | [3] |

| Density | 0.854 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n₂₀/D) | 1.442 (lit.) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized product. Below are the expected spectroscopic data for this compound, based on data for analogous compounds and general spectroscopic principles.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~2.3 ppm (s, 3H, -C(O)CH₃ ), δ ~0.2 ppm (s, 9H, -Si(CH₃ )₃) |

| ¹³C NMR (CDCl₃) | δ ~184 ppm (C =O), δ ~105 ppm (-C≡C -Si), δ ~95 ppm (-C ≡C-Si), δ ~33 ppm (-C(O)C H₃), δ ~-1 ppm (-Si(C H₃)₃) |

| IR (neat) | ~2150 cm⁻¹ (C≡C stretch), ~1680 cm⁻¹ (C=O stretch) |

| Mass Spectrometry (EI) | m/z (%): 140 (M⁺), 125 (M⁺ - CH₃), 97, 73 |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the differential reactivity of its two functional groups.

-

Asymmetric Reduction: The ketone functionality can be stereoselectively reduced to the corresponding alcohol, 4-(trimethylsilyl)-3-butyn-2-ol, using various chemical and biocatalytic methods.[4] This provides access to valuable chiral building blocks.

-

Alkyne Chemistry: The trimethylsilyl group can be selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to unmask the terminal alkyne. This terminal alkyne can then participate in a wide range of reactions, including Sonogashira coupling, click chemistry, and other C-C bond-forming reactions.

-

Enone-type Reactivity: The conjugated system of the ketone and alkyne allows for Michael-type additions, further expanding its synthetic potential.

Conclusion

This compound is a versatile and valuable reagent in the arsenal of the synthetic organic chemist. Its straightforward synthesis, combined with the orthogonal reactivity of its functional groups, makes it an attractive starting material for the construction of a wide array of complex organic molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a valuable resource for researchers in both academic and industrial settings.

Visualizations

Synthetic Workflow

Caption: Synthetic routes to this compound.

Characterization Logic

References

Spectroscopic Profile of 4-(Trimethylsilyl)-3-butyn-2-one: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the versatile synthetic building block, 4-(trimethylsilyl)-3-butyn-2-one. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the causal relationships behind the observed spectral features, this guide serves as a practical resource for the characterization and utilization of this compound in various synthetic applications.

Introduction

This compound, with the chemical formula C₇H₁₂OSi and a molecular weight of 140.26 g/mol , is a key intermediate in organic synthesis.[1][2] Its structure incorporates a ketone, an alkyne, and a trimethylsilyl group, offering multiple reaction sites for constructing complex molecular architectures.[1] This compound is a colorless to light yellow liquid with a boiling point of 156 °C and a density of 0.854 g/mL at 25 °C.[1][2] The presence of the trimethylsilyl group enhances its stability and utility in a variety of chemical transformations. A thorough understanding of its spectroscopic properties is paramount for its effective application and for the unambiguous characterization of its reaction products. This guide provides a detailed interpretation of its NMR, IR, and MS spectra, grounded in fundamental principles and supported by experimental data.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound give rise to a unique spectroscopic fingerprint. The key functional groups—the acetylenic carbon-carbon triple bond (C≡C), the carbonyl group (C=O) of the ketone, and the trimethylsilyl (TMS) group—all exhibit characteristic signals in different spectroscopic techniques.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, displaying two distinct singlets, which is consistent with the two types of non-equivalent protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.37 | Singlet | 3H | -C(=O)CH₃ |

| ~0.20 | Singlet | 9H | -Si(CH₃)₃ |

Table 1: Predicted ¹H NMR Data for this compound.

The downfield signal at approximately 2.37 ppm corresponds to the three protons of the acetyl methyl group. Its singlet nature is due to the absence of adjacent protons. The upfield signal at around 0.20 ppm is attributed to the nine equivalent protons of the trimethylsilyl group. The significant shielding of these protons by the silicon atom results in their characteristic high-field chemical shift. The relative integration of these two peaks (1:3) further confirms the ratio of protons in the molecule. The expected chemical shift for the methyl ketone protons is based on data from the structurally similar 4-triisopropylsilyl-3-butyn-2-one, which exhibits a singlet at 2.37 ppm for these protons.[3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five non-equivalent carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~184.0 | C=O |

| ~104.0 | -C≡C-Si |

| ~95.0 | -C(=O)-C≡ |

| ~32.0 | -C(=O)CH₃ |

| ~-1.0 | -Si(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound.

The carbonyl carbon of the ketone is the most deshielded, appearing at the lowest field (~184.0 ppm). The two sp-hybridized carbons of the alkyne are expected to resonate in the region of 95-105 ppm. The carbon of the acetyl methyl group appears further upfield at approximately 32.0 ppm. The carbons of the trimethylsilyl group are highly shielded and are anticipated to have a chemical shift around -1.0 ppm. These predicted values are extrapolated from the known data for 4-triisopropylsilyl-3-butyn-2-one, which shows signals at 184.4 ppm (C=O), 104.6 ppm and 95.2 ppm (alkynyl carbons), 32.8 ppm (acetyl methyl carbon), and signals for the isopropyl carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and alkyne moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (in -CH₃) |

| ~2150 | Medium | C≡C stretch (alkyne) |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~840 | Strong | Si-C stretch |

Table 3: Characteristic IR Absorption Frequencies for this compound.

The most prominent feature in the IR spectrum is the strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretching vibration of a conjugated ketone. The presence of the carbon-carbon triple bond gives rise to a medium intensity absorption at approximately 2150 cm⁻¹. This value is consistent with the C≡C stretching frequency observed for 4-triisopropylsilyl-3-butyn-2-one (2147 cm⁻¹).[3] The spectrum also displays C-H stretching vibrations of the methyl groups around 2960 cm⁻¹. Furthermore, characteristic absorptions for the trimethylsilyl group are observed, including a strong band at about 1250 cm⁻¹ due to the symmetric deformation of the Si-CH₃ bonds and another strong band around 840 cm⁻¹ corresponding to the Si-C stretch.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation:

The molecular ion ([M]⁺) peak should be observed at m/z 140, corresponding to the molecular weight of the compound. A prominent fragment ion is expected at m/z 125, resulting from the loss of a methyl radical ([M-15]⁺) from the trimethylsilyl group. Another significant fragment would be the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. The acetyl cation, [CH₃CO]⁺, at m/z 43 is also a likely fragment.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrumental parameters. The following are generalized protocols for obtaining the NMR, IR, and MS spectra of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 250 ppm) is required. A longer acquisition time and a larger number of scans are typically necessary to obtain a good spectrum due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range of m/z 30-200 to detect the molecular ion and key fragment ions.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating profile for this compound. The characteristic signals in the ¹H NMR, ¹³C NMR, IR, and MS spectra are in excellent agreement with its molecular structure. This guide serves as an authoritative reference for researchers, enabling confident identification and utilization of this important synthetic intermediate in their scientific endeavors. The detailed protocols and spectral interpretations herein are designed to uphold the highest standards of scientific integrity and to facilitate reproducible and reliable results in the laboratory.

References

Chemical structure and IUPAC name of 4-(Trimethylsilyl)-3-butyn-2-one

An In-Depth Technical Guide to 4-(Trimethylsilyl)-3-butyn-2-one

Introduction

This compound, often abbreviated as TMSB, is a versatile bifunctional molecule that has garnered significant attention in the field of organic synthesis. As an organosilicon compound, it incorporates a ketone, an internal alkyne, and a trimethylsilyl group, a combination that imparts unique reactivity and stability.[1][2] The trimethylsilyl group serves not only as a sterically influential moiety but also as a valuable protecting group for the terminal alkyne, which can be selectively removed under specific conditions.[1] This guide provides a comprehensive overview of its structure, synthesis, spectroscopic characterization, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Structure and Nomenclature

The structural identity of a compound is fundamental to understanding its reactivity and function. This compound possesses a linear four-carbon chain with a ketone at the C2 position and a triple bond between C3 and C4. The trimethylsilyl group is attached to the terminal carbon of the alkyne (C4).

-

InChI Key : NQEZDDPEJMKMOS-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and use in reactions. It is typically supplied as a colorless to light yellow liquid.[1][2]

| Property | Value | Source(s) |

| Appearance | Colorless to yellow clear liquid | [2] |

| Boiling Point | 156 °C (lit.) | [1] |

| Density | 0.854 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.442 (lit.) | |

| Flash Point | 28 °C (82.4 °F) - closed cup |

Synthesis and Reaction Workflow

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding secondary alcohol, (S)-4-(trimethylsilyl)-3-butyn-2-ol. This precursor alcohol is synthesized via the nucleophilic addition of a lithium salt of a silylated acetylene to an aldehyde, such as acetaldehyde. This two-step process is efficient and provides a reliable route to the target ketone. The trimethylsilyl group is introduced to protect the terminal alkyne, preventing unwanted side reactions and enhancing the stability of the acetylenic compound.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for a similar compound and illustrates a common synthetic pathway.[6]

Step A: Synthesis of (rac)-4-(Trimethylsilyl)-3-butyn-2-ol

-

Setup : A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere is charged with (trimethylsilyl)acetylene (1.0 eq) and dry tetrahydrofuran (THF).

-

Deprotonation : The solution is cooled to -40 °C (dry ice/acetonitrile bath). tert-Butyllithium (1.2 eq, 1.7 M in pentane) is added dropwise. The resulting mixture is stirred for 30 minutes at -40 °C. The causality here is the need for a strong base to deprotonate the terminal alkyne, forming the highly nucleophilic lithium acetylide.

-

Aldehyde Addition : Acetaldehyde (1.5 eq) is added in one portion. The reaction is stirred for an additional 20 minutes at -40 °C.

-

Workup : The reaction is quenched by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude alcohol, which can be purified by distillation.

Step B: Oxidation to this compound

-

Setup : A flame-dried, round-bottomed flask is charged with the crude alcohol from Step A (1.0 eq), dichloromethane (CH₂Cl₂), and manganese dioxide (MnO₂, ~10-15 eq). The use of MnO₂ is a selective and mild method for oxidizing allylic and propargylic alcohols without affecting the alkyne or silyl groups.

-

Reaction : The mixture is stirred vigorously at room temperature for 30-60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is filtered through a pad of Celite to remove the solid MnO₂. The Celite pad is washed with additional CH₂Cl₂.

-

Purification : The combined filtrate is concentrated on a rotary evaporator. The resulting residue is purified by column chromatography or bulb-to-bulb distillation to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment are performed using standard spectroscopic techniques. The following table summarizes the expected data for confirming the identity of this compound.

| Technique | Expected Observations |

| ¹H NMR | δ ~2.35 (s, 3H, -C(=O)CH₃), δ ~0.20 (s, 9H, -Si(CH₃)₃) |

| ¹³C NMR | δ ~184 (C=O), δ ~104 (Si-C≡C-), δ ~95 (-C≡C-C=O), δ ~33 (-CH₃), δ ~-1 (-Si(CH₃)₃) |

| FT-IR (film, cm⁻¹) | ~2150 (C≡C stretch, silyl-substituted alkyne), ~1680 (C=O stretch, conjugated ketone), ~1250 & ~845 (Si-CH₃ bends) |

| Mass Spec (EI) | m/z 140 (M⁺), 125 ([M-CH₃]⁺), 97 ([M-COCH₃]⁺), 73 ([Si(CH₃)₃]⁺) |

Note: NMR chemical shifts (δ) are predicted and may vary slightly based on the solvent used. The provided data is analogous to that of similar structures.[6]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. It is a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2]

-

Asymmetric Reduction : The ketone functionality can be stereoselectively reduced to form chiral propargyl alcohols like (S)-4-(trimethylsilyl)-3-butyn-2-ol.[7] This transformation is often achieved using biocatalytic methods with microorganisms such as Candida parapsilosis, yielding high enantiomeric purity.[7][8] These chiral alcohols are key intermediates for synthesizing bioactive molecules, including 5-lipoxygenase inhibitors.[7]

-

Synthesis of Entecavir : this compound is a documented starting material in the total synthesis of Entecavir, a potent antiviral drug used to treat hepatitis B virus infection. This highlights its importance in medicinal chemistry and process development.

-

Alkyne Chemistry : The silyl-protected alkyne can participate in various coupling reactions. The trimethylsilyl group can be easily removed (desilylation) using fluoride sources (e.g., TBAF) or basic conditions to reveal a terminal alkyne, which can then undergo reactions like Sonogashira coupling, click chemistry, or further functionalization.[1]

-

Protecting Group : The trimethylsilyl group itself acts as a robust protecting group for the terminal alkyne, preventing its participation in reactions until its removal is desired. This strategic protection is a cornerstone of modern multi-step organic synthesis.[1]

Caption: Key synthetic transformations of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor (H226). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume hood. Store in a cool, well-ventilated area, away from ignition sources.[9]

Conclusion

This compound is a strategically important reagent in organic chemistry. Its unique combination of a ketone, a protected alkyne, and a silyl group provides a platform for diverse chemical transformations. From its role in the asymmetric synthesis of chiral building blocks to its application in the total synthesis of complex antiviral drugs, TMSB continues to be a valuable tool for researchers and drug development professionals, enabling the precise and efficient construction of sophisticated molecular architectures.[2]

References

- 1. Buy this compound | 5930-98-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5930-98-3 | this compound - AiFChem [aifchem.com]

- 4. gfschemicals.com [gfschemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 5930-98-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Reactivity and stability of 4-(Trimethylsilyl)-3-butyn-2-one

An In-Depth Technical Guide to the Reactivity and Stability of 4-(Trimethylsilyl)-3-butyn-2-one

Abstract

This compound is a versatile bifunctional molecule that has garnered significant attention in synthetic organic chemistry. Featuring a ketone, an alkyne, and a strategically placed trimethylsilyl group, this compound serves as a valuable building block for synthesizing complex molecular architectures. The trimethylsilyl group is not merely a protecting group for the terminal alkyne; it critically influences the molecule's stability and modulates its reactivity across a spectrum of transformations. This guide provides a comprehensive analysis of the compound's physicochemical properties, stability profile, and diverse reactivity, including nucleophilic additions, cycloadditions, and organometallic reactions. Detailed experimental protocols and mechanistic insights are offered to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic intermediate.

Introduction: A Multifaceted Synthetic Building Block

This compound, often abbreviated as TMSB, is an organosilicon compound whose synthetic utility is derived from the orthogonal reactivity of its functional groups.[1] The electron-withdrawing ketone activates the adjacent carbon-carbon triple bond, making it susceptible to a range of nucleophilic attacks, while the carbonyl group itself remains a site for classical addition and reduction reactions.[2][3] The trimethylsilyl (TMS) group provides steric bulk, enhances thermal stability compared to the parent alkyne, and serves as a crucial control element, directing the regiochemical outcome of several key reactions before its potential removal under mild conditions.[4][5] This unique combination of features makes TMSB an important precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6] A notable application is its use as a key intermediate in the total synthesis of Entecavir, a potent antiviral drug.[7]

Physicochemical Properties and Stability

A thorough understanding of the physical properties and stability of this compound is paramount for its successful handling, storage, and application in synthesis.

Physical and Spectroscopic Data

The compound is a colorless to light yellow liquid under standard conditions.[1][6] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5930-98-3 | [1][7] |

| Molecular Formula | C₇H₁₂OSi | [1][7] |

| Molar Mass | 140.26 g/mol | [1][7] |

| Appearance | Colorless to yellow clear liquid | [6] |

| Boiling Point | 156 °C (lit.) | [7] |

| Density | 0.854 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.442 (lit.) | [7] |

| Flash Point | 28 °C (82.4 °F) - closed cup | [7] |

Spectroscopic data for a related, more sterically hindered analogue, 4-triisopropylsilyl-3-butyn-2-one, provides insight into the characteristic signals:

-

¹³C NMR (CDCl₃, 75 MHz): δ values around 184.4 (C=O), 104.6 (Si-C≡), 95.2 (≡C-CO), 32.8 (CH₃-CO), 18.4 (TIPS-CH), and 11.3 (TIPS-CH₃).[8]

-

IR (film): Characteristic peaks at 2147 cm⁻¹ (C≡C stretch) and 1684 cm⁻¹ (C=O stretch).[8]

Stability and Handling

While the TMS group enhances thermal stability, the compound's reactivity profile necessitates careful handling and storage.

-

Moisture Sensitivity: As with many organosilanes, TMSB is sensitive to moisture.[9][10] Hydrolysis can occur, cleaving the C-Si bond. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[9]

-

pH Sensitivity: The stability of the silylalkyne linkage is highly dependent on pH. In aqueous buffers with a pH above 6.0, the compound is unstable and can be easily cleaved to form the terminal alkyne (3-butyn-2-one) and trimethylsilanol.[11] This cleavage is a critical consideration in designing aqueous reaction conditions, such as enzymatic reductions. Lowering the buffer pH to around 5.0 can effectively solve this instability problem.[11]

-

Thermal Stability: The compound is distillable, indicating reasonable thermal stability.[7] However, prolonged exposure to high temperatures should be avoided.

-

Safety Precautions: this compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[7] Standard personal protective equipment (eyeshields, gloves, lab coat) should be used in a well-ventilated area or fume hood.[7]

The Crucial Role of the Trimethylsilyl Group

The TMS group is the cornerstone of the compound's synthetic utility, exerting profound control over its reactivity and stability through several mechanisms.

-

Protecting Group: The most fundamental role is the protection of the terminal acetylenic proton.[4][12] This prevents unwanted side reactions under basic conditions, such as deprotonation and subsequent coupling. The TMS group can be selectively removed later in a synthetic sequence using mild reagents like fluoride ions (e.g., TBAF) or basic conditions, unmasking the terminal alkyne for further functionalization.[4][5]

-

Reactivity and Regioselectivity Director: The steric and electronic properties of the TMS group are instrumental in directing the outcome of reactions.[5]

-

Steric Influence: In reactions like the Pauson-Khand cycloaddition, the bulky TMS group typically directs the regiochemical outcome, placing the larger substituent on the alkyne adjacent to the newly formed carbonyl group in the cyclopentenone product.[13]

-

Electronic Stabilization (The β-Silicon Effect): The silicon atom can stabilize a positive charge on a β-carbon atom through hyperconjugation.[14] This effect is the cornerstone of the silicon-directed Nazarov cyclization, where the TMS group stabilizes the key oxyallyl cation intermediate and controls the position of the double bond in the final product by acting as a traceless directing group.[14][15]

-

Reactivity Profile and Key Transformations

The dual functionality of TMSB allows for a wide array of chemical transformations, which can be broadly categorized by the reactive site.

Caption: Key reactive sites of this compound.

Reactions at the Carbonyl Group: Asymmetric Bioreduction

The ketone functionality is readily susceptible to nucleophilic attack.[1] A particularly valuable transformation is its reduction to the corresponding secondary alcohol. While standard reducing agents can be used, the asymmetric bioreduction of TMSB to produce enantiopure (S)- or (R)-4-(trimethylsilyl)-3-butyn-2-ol has been extensively studied.[1][11] These chiral propargyl alcohols are highly valuable intermediates for pharmaceutical synthesis.[11]

Various microbial strains, such as Candida parapsilosis and Acetobacter sp., have been employed as whole-cell biocatalysts to achieve high yields and excellent enantiomeric excess (>99% e.e.).[11] The use of ionic liquids as co-solvents has been shown to improve reaction rates and catalyst stability.[1][11]

Reactions at the Alkyne: Conjugate Addition

As an ynone, TMSB is an excellent Michael acceptor.[2] The electron-withdrawing effect of the carbonyl group polarizes the alkyne, making the β-carbon atom electrophilic and prone to attack by soft nucleophiles in a 1,4-conjugate addition.[3] A wide variety of nucleophiles can be employed:

-

Nitrogen Nucleophiles (Aza-Michael Addition): Amines readily add to form N-aryl enaminone intermediates, which can be used in one-pot tandem reactions to synthesize heterocycles like indoles.[16]

-

Sulfur Nucleophiles (Thia-Michael Addition): Thiols are common nucleophiles in conjugate additions to ynones.[2]

-

Carbon and Heteroatom Nucleophiles: Organocuprates, enolates, and other carbon-based nucleophiles, as well as phosphorus and oxygen nucleophiles, can participate in these additions, providing access to a diverse range of functionalized products.[2][17]

Cycloaddition Reactions

TMSB is a versatile partner in several powerful cycloaddition reactions for the construction of cyclic systems.

-

[3+2] Cycloadditions: It can act as an effective dipolarophile in reactions with dipoles like cycloimmonium salts, leading to the formation of functionalized indolizine frameworks.[1]

-

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by metal carbonyl complexes (typically cobalt), to form α,β-cyclopentenones.[18][19] The reaction is highly valuable for its ability to rapidly build molecular complexity.[20] With TMSB, the steric hindrance of the TMS group generally ensures high regioselectivity in the product.[13]

-

Silicon-Directed Nazarov Cyclization: The Nazarov cyclization is the acid-catalyzed 4π-electrocyclization of a divinyl ketone to a cyclopentenone.[21][22] The reaction can suffer from poor regiocontrol regarding the final position of the double bond.[15] By incorporating a TMS group at the β-position of a divinyl ketone precursor (which can be formed from TMSB), the reaction becomes highly controlled. The β-silicon effect stabilizes the intermediate cation, and the TMS group is eliminated in the final step, directing the double bond to a specific, predictable position.[14][23]

Caption: Mechanism of the Silicon-Directed Nazarov Cyclization.

Experimental Protocols

Protocol: Synthesis of 4-(Triisopropylsilyl)-3-butyn-2-one

This protocol describes the synthesis of a more sterically hindered analogue, which follows the same principles as the synthesis of TMSB and highlights a common synthetic route. The procedure involves lithiation of a silylacetylene, addition of acetaldehyde, and subsequent oxidation.[8]

Step 1: Synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol

-

Flush a flame-dried 250-mL round-bottomed flask with argon.

-

Add triisopropylsilyl acetylene (26.0 mmol) and dry THF (54 mL) via syringe.

-

Cool the mixture to -40 °C (acetonitrile/dry ice bath).

-

Add tert-BuLi (1.7 M in pentane, 32.3 mmol) dropwise. The solution will turn bright yellow. Stir for 30 min at -40 °C.

-

Add acetaldehyde (39.2 mmol) in one portion.

-

Stir for 20 min at -40 °C, then quench by pouring into a rapidly stirring solution of saturated aqueous NH₄Cl (75 mL).

-

Perform a standard aqueous workup with diethyl ether extraction. Dry the organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the racemic alcohol.

Step 2: Oxidation to 4-Triisopropylsilyl-3-butyn-2-one

-

Flush a flame-dried 250-mL round-bottomed flask with argon.

-

Charge the flask with CH₂Cl₂ (54 mL), the alcohol from Step 1 (25.6 mmol), and manganese dioxide (MnO₂, 85%, 336.9 mmol).

-

Stir the suspension vigorously at room temperature for 30 min.

-

Filter the reaction mixture through a short pad of Celite, washing the pad with CH₂Cl₂.

-

Combine the filtrates and remove the solvent on a rotary evaporator to yield the target ynone.

Protocol: General Procedure for Desilylation

This protocol removes the TMS group to reveal the terminal alkyne.

-

Dissolve the silylated alkyne (1.0 equiv) in a suitable solvent such as THF or methanol.

-

Add a desilylating agent. Common choices include:

-

Fluoride-based: Tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF.

-

Base-based: Potassium carbonate (K₂CO₃, 2.0 equiv) in methanol.

-

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, perform a standard aqueous workup. Quench with water, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the deprotected alkyne.

Conclusion

This compound is a testament to the power of silicon in modern organic synthesis. It is far more than a simple protected alkyne; it is a sophisticated building block whose stability and reactivity are precisely controlled by the interplay between its ketone, alkyne, and silyl functionalities. Its predictable behavior in a host of powerful transformations—from asymmetric reductions to complex cycloadditions—has cemented its role as a key intermediate in the synthesis of high-value molecules. A thorough understanding of its pH sensitivity, handling requirements, and the directing effects of the silyl group is essential for any scientist aiming to leverage its full synthetic potential.

References

- 1. Buy this compound | 5930-98-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound 97 5930-98-3 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 10. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

- 11. researchgate.net [researchgate.net]

- 12. Introduction - Gelest [technical.gelest.com]

- 13. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 14. Nazarov Cyclization [organic-chemistry.org]

- 15. thieme.de [thieme.de]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. organicreactions.org [organicreactions.org]

- 19. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 22. organicreactions.org [organicreactions.org]

- 23. experts.illinois.edu [experts.illinois.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 4-(Trimethylsilyl)-3-butyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Inherent Risks of a Key Synthetic Building Block

4-(Trimethylsilyl)-3-butyn-2-one is a valuable bifunctional reagent in modern organic synthesis, prized for its role as a stable yet reactive building block.[1] Its utility is rooted in the trimethylsilyl (TMS) group, which serves as a protecting group for the terminal alkyne, and the ketone functionality, which provides a handle for a variety of chemical transformations.[2] This unique structure allows for its participation in cross-coupling reactions, nucleophilic additions, and cycloadditions, making it a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][3] However, the very reactivity that makes this compound a powerful synthetic tool also introduces a spectrum of hazards that necessitate a comprehensive understanding of its properties for safe handling. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in its chemical characteristics and intended for professionals in research and drug development.

Chemical and Physical Properties: The Foundation of Safe Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₇H₁₂OSi | |

| Molecular Weight | 140.26 g/mol | |

| Appearance | Colorless to light yellow clear liquid[4] | Visual inspection for purity and degradation. |

| Boiling Point | 156 °C (lit.)[5] | Indicates relatively low volatility at room temperature, but vapors can be present. |

| Flash Point | 28 °C (82.4 °F) - closed cup[6] | Flammable Liquid (Category 3). [6] Requires stringent control of ignition sources. |

| Density | 0.854 g/mL at 25 °C (lit.)[5] | Lighter than water. |

| Solubility | Insoluble in water. Soluble in many organic solvents. | Important for choosing appropriate solvents for reactions and cleaning spills. |

| Stability | Stable under recommended storage conditions. Unstable in aqueous buffer with pH above 6.0, where it can be cleaved into a carbonyl alkyne and trimethylhydroxysilane.[7] | Avoid basic aqueous conditions to prevent unintended deprotection and side reactions. |

Hazard Identification and Risk Assessment: A Multi-faceted Approach

This compound is classified as a hazardous substance with multiple risk factors that must be addressed through a comprehensive risk assessment before any handling or experimental work.

GHS Hazard Classification[4]

-

Flammable liquids (Category 3): H226 - Flammable liquid and vapor.[8]

-

Skin irritation (Category 2): H315 - Causes skin irritation.[8]

-

Eye irritation (Category 2A): H319 - Causes serious eye irritation.[8]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.

Pictograms

Signal Word: Warning[4]

In-depth Hazard Analysis

-

Flammability: With a flash point of 28 °C, this compound's vapors can form flammable mixtures with air at or near room temperature.[6] The risk of ignition is a primary concern, necessitating the strict exclusion of sparks, open flames, and hot surfaces.[8] Electrical equipment must be explosion-proof, and measures to prevent static discharge, such as grounding and bonding containers, are mandatory during transfers.[8]

-

Reactivity and Incompatibilities:

-

Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous reactions, increasing the risk of fire and explosion.

-

Strong Bases: While the TMS group offers protection, strong bases can initiate deprotection, liberating the terminal alkyne. This is crucial to consider in reaction design to avoid unintended reactivity.

-

Aqueous Basic Conditions: The compound is known to be unstable in aqueous buffers with a pH above 6.0, leading to cleavage of the C-Si bond.[7] This highlights the importance of pH control in aqueous workups or biphasic reactions.

-

-

Health Hazards:

-

Inhalation: Vapors may cause irritation to the respiratory tract. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Skin and Eye Contact: As a skin and eye irritant, direct contact must be avoided.[8] Prolonged or repeated skin contact can lead to dermatitis. The severity of eye irritation warrants the use of chemical safety goggles and, in situations with a high risk of splashing, a face shield.[6]

-

Ingestion: While less common in a laboratory setting, ingestion is expected to be harmful.

-

Safe Handling and Storage Protocols

A proactive approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing the risks associated with this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[9]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[3]

-

Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[6]

-

Skin Protection:

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors should be used.[9]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Location: Store in a designated flammables area, away from heat, sparks, and open flames.[3] The storage area should be cool, dry, and well-ventilated.

-

Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[3]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases.[3]

Emergency Procedures: Preparedness and Response

Despite all precautions, the potential for accidental exposure or spills exists. A clear and well-rehearsed emergency plan is vital.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with plenty of water for at least 15 minutes.[12] Seek medical attention if irritation develops or persists.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[13] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[13] Seek immediate medical attention.

Spill and Leak Response

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Control Ignition Sources: Remove all sources of ignition.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[14]

-

Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[9][12]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Reporting: Report the incident to the appropriate laboratory or institutional safety personnel.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may travel to a source of ignition and flash back.[9] Containers may explode when heated.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Waste Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations. Dispose of this compound and any contaminated materials through a licensed hazardous waste disposal company.[3] Do not dispose of it down the drain.

Conclusion: A Culture of Safety

This compound is an indispensable tool in the arsenal of the modern synthetic chemist. Its effective and safe use hinges on a deep respect for its inherent hazards, supported by a robust safety culture. By integrating the principles and protocols outlined in this guide—from understanding its chemical properties to being prepared for emergencies—researchers, scientists, and drug development professionals can confidently and safely harness the synthetic potential of this versatile compound, driving innovation while ensuring the well-being of themselves and their colleagues.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Introduction - Gelest [technical.gelest.com]

- 3. Buy this compound | 5930-98-3 [smolecule.com]

- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Starshinechemical [starshinechemical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]

- 11. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. synarchive.com [synarchive.com]

Silylalkynes in Organic Synthesis: From Historical Discovery to an Indispensable Tool

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quiet Rise of a Synthetic Workhorse

In the vast lexicon of organic synthesis, few reagents have achieved the status of being both a protective shield and a versatile building block. Silylalkynes, organosilicon compounds characterized by a silicon atom bonded directly to an acetylenic carbon, are a cornerstone of this elite group. Their journey from a chemical curiosity to an indispensable tool in modern chemistry is a compelling narrative of innovation, problem-solving, and the relentless pursuit of synthetic efficiency. Initially conceived as a mere protecting group for the reactive terminal alkyne proton, the silylalkyne has evolved into a sophisticated linchpin for complex molecular construction, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, historical context, and foundational applications of silylalkynes, offering field-proven insights for the modern researcher.

Part 1: The Dawn of Silylalkynes - Discovery and Foundational Synthesis

The story of silylalkynes begins in 1959 with the first reported synthesis of the parent compound, trimethylsilylacetylene ((CH₃)₃SiC≡CH), by Heinz Günter Viehe.[1] This seminal work laid the groundwork for what would become a ubiquitous class of reagents. The initial and still most common approach to synthesizing silylalkynes involves the straightforward, two-step process of deprotonating a terminal alkyne followed by quenching the resulting acetylide with a silyl halide.[2][3][4]

The Causality Behind the Classic Synthesis

The logic of this method is rooted in fundamental acid-base chemistry. The proton on a terminal alkyne (an sp-hybridized carbon) is significantly more acidic (pKa ≈ 25 in DMSO) than protons on sp² or sp³ hybridized carbons. This acidity, while modest, is sufficient for deprotonation by a strong organometallic base, such as an organolithium reagent (e.g., n-BuLi) or a Grignard reagent (e.g., EtMgBr).[2][3] This irreversible deprotonation generates a potent carbon-centered nucleophile—the metal acetylide.

This acetylide anion readily attacks the electrophilic silicon atom of a silyl halide, like chlorotrimethylsilane (TMS-Cl). The silicon-halogen bond is polarized and susceptible to nucleophilic attack, leading to the formation of a stable carbon-silicon bond and a metal halide salt as a byproduct. The choice of the silyl group (e.g., Trimethylsilyl (TMS), Triethylsilyl (TES), Triisopropylsilyl (TIPS)) allows chemists to tune the steric bulk and stability of the resulting silylalkyne, a critical consideration for its subsequent use as a protecting group.

Visualizing the Foundational Synthesis

The workflow for this classic transformation can be visualized as a linear progression from activation to functionalization.

Caption: Workflow for the classic synthesis of silylalkynes.

Field-Proven Protocol: Synthesis of Trimethylsilylacetylene

This protocol is based on the reliable and well-documented method utilizing a Grignard reagent, which is often preferred for its operational simplicity and safety profile compared to pyrophoric organolithiums.[5]

Materials:

-

Magnesium turnings

-

1-Chlorobutane

-

Anhydrous Tetrahydrofuran (THF)

-

Acetylene gas (passed through a drying tube)

-

Chlorotrimethylsilane (TMS-Cl)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Grignard Reagent Preparation: Under an inert atmosphere (N₂ or Ar), a flask containing magnesium turnings and anhydrous THF is charged with a small amount of 1-chlorobutane to initiate the reaction. The remaining 1-chlorobutane is added dropwise to maintain a gentle reflux, forming butylmagnesium chloride. The solubility of this Grignard reagent in THF is a key advantage.[5]

-

Acetylide Formation: The solution of butylmagnesium chloride is cooled in an ice bath. Dry acetylene gas is then bubbled through the stirred solution. An exothermic reaction occurs where the butylmagnesium chloride is consumed to form the less soluble ethynylmagnesium chloride precipitate.

-

Silylation: A solution of chlorotrimethylsilane in anhydrous THF is added dropwise to the cooled and stirred suspension of ethynylmagnesium chloride. The reaction temperature is maintained between 15–20°C.[5] After the addition is complete, the mixture is heated to reflux for one hour to ensure the reaction goes to completion.

-

Workup and Purification: The reaction mixture is distilled to collect an azeotrope of trimethylsilylacetylene and THF.[5] The distillate is then washed repeatedly with ice-water to remove the THF, and the resulting organic layer is dried and distilled to yield pure trimethylsilylacetylene.

This self-validating system relies on the visual cues of Grignard formation and the precipitation of the acetylide to ensure the reaction is proceeding as expected before the addition of the critical silylating agent.

Part 2: The Evolution of Synthetic Strategies

While robust, the classic synthesis methods using stoichiometric organometallic bases suffer from limitations, chiefly their incompatibility with base-sensitive functional groups (e.g., esters, ketones).[4] This constraint spurred the development of milder, more versatile catalytic approaches.

A significant advancement was the introduction of Lewis acid-catalyzed silylations. For instance, using catalytic amounts of zinc triflate (Zn(OTf)₂) with trimethylsilyl triflate (TMSOTf) allows for the rapid and high-yielding silylation of terminal alkynes under much milder conditions, tolerating even reactive ester functionalities.[6] In this method, the Lewis acid is thought to coordinate to the alkyne, increasing the acidity of the terminal proton and facilitating its removal by a weak base like triethylamine.[4][6]

More recently, metal-free catalytic systems have emerged. A notable example employs a simple quaternary ammonium carboxylate salt to catalyze the deprotonation of the alkyne, with N,O-bis(silyl)acetamides (BSA) acting as the neutral silyl source.[2][7] This protocol proceeds under exceptionally mild conditions and demonstrates broad functional group tolerance.[2]

| Method | Key Reagents | Conditions | Advantages | Limitations |

| Classic Organometallic | n-BuLi or R-MgX, TMS-Cl | Stoichiometric strong base, -78°C to RT | High yield, reliable for simple substrates | Poor functional group tolerance, cryogenic temperatures often needed |

| Lewis Acid-Catalyzed | cat. Zn(OTf)₂, TMSOTf, Et₃N | Catalytic Lewis acid, weak base, RT | High yield, tolerates sensitive groups (e.g., esters)[6] | Requires specific silylating agents (triflates) |

| Metal-Free Catalytic | cat. Quaternary Ammonium Pivalate, BSA | Metal-free, mild conditions, RT | Excellent functional group tolerance, operationally simple[2][7] | May be slower for less acidic aliphatic alkynes[7] |

Part 3: Foundational Applications: Protection and Activation

The initial and most enduring application of silylalkynes is as a protecting group for terminal alkynes.[1][3][8] The bulky silyl group effectively masks the acidic acetylenic proton, preventing it from interfering with subsequent reactions, such as organometallic additions or base-mediated transformations elsewhere in the molecule. Furthermore, trimethylsilylacetylene is a colorless, stable liquid, making it a much safer and more convenient surrogate for highly flammable and difficult-to-handle acetylene gas.[1][3]

Perhaps the most transformative application of silylalkynes has been in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[1][3] In complex syntheses, reacting an aryl halide with acetylene itself can lead to a mixture of mono- and di-coupled products. By using a silylalkyne like trimethylsilylacetylene, the reaction stops cleanly after the first coupling.[1] The silyl group can then be selectively removed (deprotected) using a fluoride source like tetra-n-butylammonium fluoride (TBAF) or a simple base, revealing the terminal alkyne for a subsequent, different coupling reaction.[3] This controlled, stepwise approach is a cornerstone of modern synthetic strategy.

Beyond protection and coupling, silylalkynes were recognized early on as versatile synthetic intermediates. In 1982, Capozzi demonstrated that silylalkynes could react with highly reactive tertiary aliphatic cations, providing an innovative solution for constructing sterically congested C(sp³)–C(sp) bonds.[9] This work highlighted the unique reactivity of the C-Si bond and expanded the synthetic utility of silylalkynes beyond their role as simple acetylene equivalents.

Visualizing the Silylalkyne in Sonogashira Coupling

The strategic advantage of using a silylalkyne in a stepwise Sonogashira coupling is illustrated below.

Caption: Stepwise synthesis using a silylalkyne in Sonogashira couplings.

Conclusion